3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
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Overview
Description
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine core substituted with a p-tolyl group and a piperazine ring bearing a thiophen-2-ylsulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the p-tolyl group and the piperazine ring. The thiophen-2-ylsulfonyl group is then introduced via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(phenyl)pyridazine
- 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(m-tolyl)pyridazine
- 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Uniqueness
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group and the thiophen-2-ylsulfonyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-15-4-6-16(7-5-15)17-8-9-18(21-20-17)22-10-12-23(13-11-22)27(24,25)19-3-2-14-26-19/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBKUYQTIUISLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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